Cas no 1806273-21-1 (Ethyl 4-cyano-2-mercapto-6-methylphenylacetate)

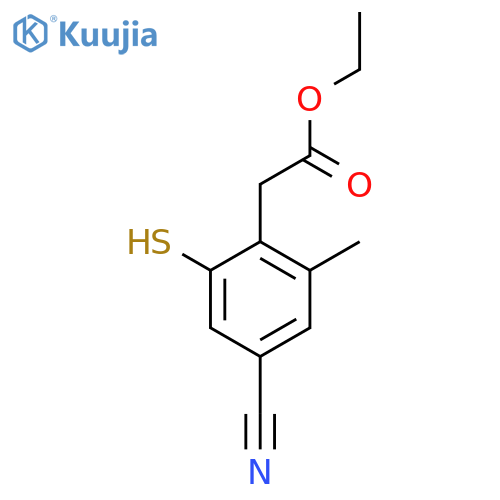

1806273-21-1 structure

商品名:Ethyl 4-cyano-2-mercapto-6-methylphenylacetate

CAS番号:1806273-21-1

MF:C12H13NO2S

メガワット:235.30212187767

CID:5002389

Ethyl 4-cyano-2-mercapto-6-methylphenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-cyano-2-mercapto-6-methylphenylacetate

-

- インチ: 1S/C12H13NO2S/c1-3-15-12(14)6-10-8(2)4-9(7-13)5-11(10)16/h4-5,16H,3,6H2,1-2H3

- InChIKey: AUMGYHDGBGNCNS-UHFFFAOYSA-N

- ほほえんだ: SC1=CC(C#N)=CC(C)=C1CC(=O)OCC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 297

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 51.1

Ethyl 4-cyano-2-mercapto-6-methylphenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010013188-250mg |

Ethyl 4-cyano-2-mercapto-6-methylphenylacetate |

1806273-21-1 | 97% | 250mg |

484.80 USD | 2021-07-05 | |

| Alichem | A010013188-1g |

Ethyl 4-cyano-2-mercapto-6-methylphenylacetate |

1806273-21-1 | 97% | 1g |

1,549.60 USD | 2021-07-05 | |

| Alichem | A010013188-500mg |

Ethyl 4-cyano-2-mercapto-6-methylphenylacetate |

1806273-21-1 | 97% | 500mg |

798.70 USD | 2021-07-05 |

Ethyl 4-cyano-2-mercapto-6-methylphenylacetate 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

1806273-21-1 (Ethyl 4-cyano-2-mercapto-6-methylphenylacetate) 関連製品

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 68551-17-7(Isoalkanes, C10-13)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量